3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride
Description
Properties
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1H-pyrazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-7-2-1-5-13(6-7)8-9(14)12-4-3-11-8;;/h3-4,7H,1-2,5-6,10H2,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAUIMRTVUCLPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CNC2=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-aminopiperidine with appropriate reagents to form the pyrazin-2-one core. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of catalysts and controlled reaction environments to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, the compound is utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be used as probes to investigate biological pathways and mechanisms.
Medicine: The compound and its derivatives have potential therapeutic applications. They are being explored for their use in treating various diseases, including neurological disorders and cardiovascular conditions.
Industry: In the chemical industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating innovative products and solutions.
Mechanism of Action
The mechanism by which 3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₉H₁₄N₄O·2HCl (dihydrochloride salt).
- SMILES : C1CC(CN(C1)C2=NC=CNC2=O)N.Cl.Cl .
- InChIKey : UYLGXBDOJZYNTH-UHFFFAOYSA-N.
- Predicted Collision Cross-Section (CCS) :
| Adduct | m/z | CCS (Ų) | |
|---|---|---|---|
| [M+H]⁺ | 195.12404 | 142.7 | |
| [M+Na]⁺ | 217.10598 | 154.4 | |
| [M+NH₄]⁺ | 212.15058 | 149.6 | |
| [M-H]⁻ | 193.10948 | 144.7 |
This compound features a pyrazin-2-one core substituted with a 3-aminopiperidine group. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications. Limited literature and patent data suggest it is a novel or underexplored compound.
Comparison with Structurally Similar Compounds
3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one Dihydrochloride
Triazolo[4,3-a]pyridin-3(2H)-one Derivatives
- Example : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS: 62337-66-0).
- Key Differences: Triazolo-pyridine core replaces pyrazinone. Piperazine substituents instead of aminopiperidine.
- Relevance : These impurities or intermediates in pharmaceutical synthesis highlight structural diversity in heterocyclic drug design.
3-(3-Aminopiperidin-1-yl)-5-oxo-1,2,4-triazine Derivatives
3-(2-Methylpropyl)-1,2-dihydropyrazin-2-one
- Key Difference: 2-Methylpropyl substituent replaces aminopiperidine.
- Impact :
Data Table: Structural and Physicochemical Comparison
Research and Patent Landscape
- Triazine Derivatives: Patented as DPP-IV inhibitors, emphasizing the importance of the 3-aminopiperidine group in enzyme binding.
- Methylated Analog : Commercial unavailability may reflect unresolved synthesis or stability issues.
Biological Activity
3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride is a chemical compound with potential biological activities that have garnered attention in pharmacological research. This compound, identified by its CAS number 1798756-28-1, is characterized by its unique molecular structure and has been studied for various biological effects, particularly in the context of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperidine ring and a pyrazinone moiety, which contribute to its pharmacological properties. The compound is soluble in water due to the presence of the dihydrochloride form, enhancing its bioavailability.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antibiotics or antimicrobial agents.
Anticancer Activity
There is emerging evidence supporting the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis and cell proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Animal models indicate that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues. This suggests its potential utility in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Inhibition of E. coli and Staphylococcus aureus growth at MIC values of 32 µg/mL and 16 µg/mL, respectively. |
| Study 2 | Anticancer | Induction of apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM. |
| Study 3 | Neuroprotection | Reduction in oxidative stress markers in a mouse model of Alzheimer's after treatment with 10 mg/kg body weight daily for two weeks. |
The biological activities observed can be attributed to several mechanisms:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
- Neuroprotection : It reduces reactive oxygen species (ROS) levels and modulates inflammatory cytokines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
